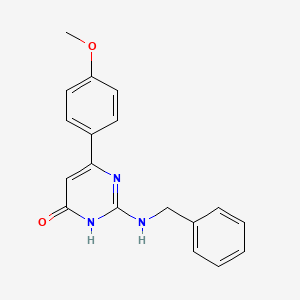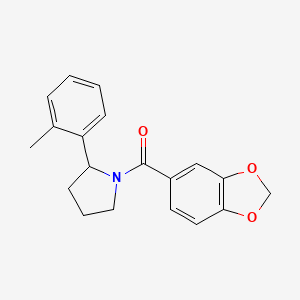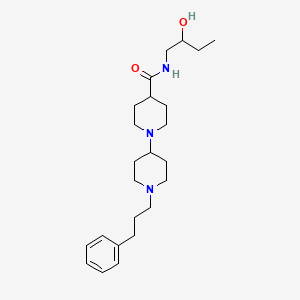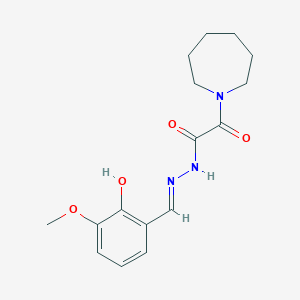
2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is a chemical compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has various scientific research applications. It is commonly used as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It is also used in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It is believed that its anti-tumor and anti-inflammatory activities are mediated through the inhibition of these enzymes and proteins.
Biochemical and Physiological Effects:
2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its versatility. It can be used in various assays and experiments to study different cellular processes. Additionally, it is relatively easy to synthesize and has a high purity. However, one limitation is that it may exhibit cytotoxicity at high concentrations, which may affect the results of some experiments.
Orientations Futures
There are several future directions for the study of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, it can be used in combination with other drugs to enhance their therapeutic efficacy. Finally, further research can be conducted to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone can be achieved through a multistep process. The first step involves the reaction between 2-aminopyrimidine and benzyl bromide to form 2-benzylamino pyrimidine. The second step involves the reaction between 2-benzylamino pyrimidine and 4-methoxybenzaldehyde to form 2-(benzylamino)-6-(4-methoxyphenyl) pyrimidine. The final step involves the reaction between 2-(benzylamino)-6-(4-methoxyphenyl) pyrimidine and acetic anhydride to form 2-(benzylamino)-6-(4-methoxyphenyl)-4(3H)-pyrimidinone.
Propriétés
IUPAC Name |
2-(benzylamino)-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-15-9-7-14(8-10-15)16-11-17(22)21-18(20-16)19-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGBZWGNOKFZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylamino)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)

![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B6123545.png)
![1-(4-chlorophenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123553.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)


![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)

![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)